![molecular formula C20H24N2O B3836015 1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinol](/img/structure/B3836015.png)
1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinol
Description
This compound belongs to the class of organic compounds known as carbazoles. These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .
Synthesis Analysis
An efficient synthetic method for heterocycles containing both carbazole and 1,3,4-thiadiazole moieties is described. 9-Ethyl-9H-carbazol-3-carbaldehyde reacted with 4-arylthiosemicarbazides, with acetic acid as a catalyst, to give 1-(9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides .Molecular Structure Analysis
The molecular structure of this compound is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole . The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map of the compound were obtained at DFT/B3LYP/6-311++G (d,p) level .Chemical Reactions Analysis
The fluorescence experimental results indicated that the quenching mechanism of enzyme by this compound is a static process . The thermodynamic parameters (both negative ΔH/ΔS) and molecular docking results suggested that the binding of this compound to pepsin/trypsin were driven by hydrogen bonds and van der Waals forces .properties
IUPAC Name |
1-[(9-ethylcarbazol-3-yl)methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-22-19-8-4-3-7-17(19)18-12-15(9-10-20(18)22)13-21-11-5-6-16(23)14-21/h3-4,7-10,12,16,23H,2,5-6,11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDKJWBXYGZEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCC(C3)O)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(9-Ethylcarbazol-3-yl)methyl]piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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